molecular formula C73H90N10O26 B12763157 Orienticin C CAS No. 112848-47-2

Orienticin C

Cat. No.: B12763157
CAS No.: 112848-47-2
M. Wt: 1523.5 g/mol
InChI Key: YIFROCWHIYVMGP-HDBBWTQMSA-N
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Description

Orienticin C is a glycopeptide antibiotic that belongs to the vancomycin family. It is derived from the bacterium Nocardia orientalis and is known for its potent antibacterial properties. This compound is structurally similar to vancomycin but lacks chlorine atoms, making it a bis-dechlorovancomycin aglycon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orienticin C involves multiple steps, starting from the constituent amino acid subunits. The process includes diastereoselective introduction of atropisomerism elements, ligand-controlled atroposelective one-pot Miyaura borylation-Suzuki coupling, and room-temperature atroposelective intramolecular cyclizations . The final steps involve deallylation, hydrogenolysis, and removal of protecting groups to yield this compound aglycon .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as described above, with optimizations for large-scale production. The use of advanced synthetic techniques and protecting group strategies is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Orienticin C undergoes various chemical reactions, including:

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound aglycon .

Scientific Research Applications

Orienticin C has several scientific research applications:

Mechanism of Action

Orienticin C exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This leads to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis, and the pathways affected are those related to peptidoglycan biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orienticin C is unique due to its lack of chlorine atoms, which differentiates it from vancomycin. This structural difference may influence its binding affinity and spectrum of activity against bacterial strains .

Properties

CAS No.

112848-47-2

Molecular Formula

C73H90N10O26

Molecular Weight

1523.5 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H90N10O26/c1-28(2)18-40(77-7)64(94)82-54-56(89)31-8-13-36(14-9-31)104-44-20-34-21-45(60(44)109-71-61(58(91)57(90)46(27-84)106-71)108-49-26-73(6,76)63(93)30(4)103-49)105-37-15-10-32(11-16-37)59(107-48-25-72(5,75)62(92)29(3)102-48)55-69(99)81-53(70(100)101)39-22-35(85)23-43(87)50(39)38-19-33(12-17-42(38)86)51(66(96)83-55)80-67(97)52(34)79-65(95)41(24-47(74)88)78-68(54)98/h8-17,19-23,28-30,40-41,46,48-49,51-59,61-63,71,77,84-87,89-93H,18,24-27,75-76H2,1-7H3,(H2,74,88)(H,78,98)(H,79,95)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,100,101)/t29-,30-,40+,41-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

YIFROCWHIYVMGP-HDBBWTQMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=CC=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)CO)O)O)(C)N)O

Origin of Product

United States

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